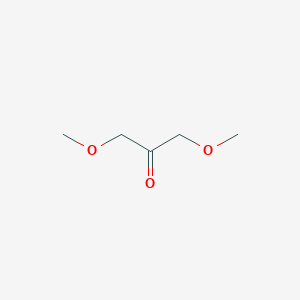

1,3-Dimethoxypropan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-dimethoxypropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-7-3-5(6)4-8-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVHDRLVQJXQBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363551 | |

| Record name | 1,3-Dimethoxyacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18664-32-9 | |

| Record name | 1,3-Dimethoxyacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethoxyacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,3-Dimethoxypropan-2-one chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 1,3-Dimethoxypropan-2-one

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No: 18664-32-9), a versatile ketone with significant utility in organic synthesis and as a precursor in the development of complex molecules. Designed for researchers, scientists, and professionals in drug development, this document delves into its core chemical properties, reactivity, synthesis, and key applications, grounding all claims in authoritative references.

Core Molecular Identity and Structure

This compound, also known as 1,3-dimethoxyacetone, is a trifunctional C5 molecule featuring a central ketone and two terminal methoxy groups. This unique arrangement makes it a valuable three-carbon building block, offering a masked equivalent of dihydroxyacetone with enhanced stability and selective reactivity in non-aqueous conditions.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Profile

The physical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in various reaction conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O₃ | |

| Molecular Weight | 118.13 g/mol | |

| CAS Number | 18664-32-9 | |

| Appearance | Liquid | |

| Boiling Point | 162.7°C at 760 mmHg | |

| Flash Point | 42.1°C | |

| Purity | ≥96% | |

| Storage | 4°C, under nitrogen |

Spectroscopic Characterization: The structure of this compound is typically confirmed using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show two key signals: a singlet for the six protons of the two equivalent methoxy groups (CH₃-O-) and a singlet for the four protons of the two equivalent methylene groups adjacent to the carbonyl group (-CH₂-C=O).

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks for the methoxy carbons, the methylene carbons, and the carbonyl carbon.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight and provide fragmentation patterns characteristic of the structure, likely involving the loss of methoxy groups.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of a ketone would be prominent in the IR spectrum, typically in the range of 1715-1730 cm⁻¹.

Synthesis and Reactivity

While direct, high-yield synthesis protocols are not extensively published, a plausible and logical synthetic route involves the selective oxidation of the corresponding secondary alcohol, 1,3-dimethoxypropan-2-ol. This precursor is commercially available and can be synthesized from glycerol.

Caption: Key reaction pathways for this compound.

Applications in Pharmaceutical and Chemical Synthesis

While direct applications of this compound in final drug products are not widely documented, its value lies in its role as a versatile intermediate. Structurally related compounds are key in synthesizing pharmacologically active molecules. For instance, 1,1-dimethoxyacetone is a reagent for preparing MCL1 inhibitors used in cancer models and for synthesizing inhibitors of neuronal nitric oxide synthase. [1]Similarly, the reduced form, 1,3-dimethoxypropan-2-ol, is an intermediate in the synthesis of glucokinase activators for managing diabetes. [2] Given these precedents, this compound is a strategic precursor for:

-

Heterocyclic Chemistry: Serving as a C3 synthon for the construction of various heterocyclic ring systems, which are prevalent scaffolds in medicinal chemistry.

-

Complex Molecule Synthesis: Its protected dihydroxyacetone structure allows for its incorporation into multi-step syntheses of natural products and their analogues.

-

Fragment-Based Drug Discovery: It can be used to build a library of small molecules for screening against biological targets.

Safety and Handling

This compound is a flammable liquid that requires careful handling in a well-ventilated area, away from ignition sources.

-

GHS Classification: Flammable liquid and vapor (H226), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335). * Signal Word: Warning * Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. [3]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably refrigerated at 4°C under an inert nitrogen atmosphere to maintain purity. * Spill and Disposal: In case of a spill, remove all ignition sources and absorb with an inert material. Dispose of contents and container to an approved waste disposal plant. [3][4]

Experimental Protocol: Reduction to 1,3-Dimethoxypropan-2-ol

This protocol provides a representative procedure for the reduction of the ketone, illustrating a fundamental transformation.

Objective: To synthesize 1,3-dimethoxypropan-2-ol via the sodium borohydride reduction of this compound.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Anhydrous Methanol (MeOH)

-

Deionized Water

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Caption: Experimental workflow for the reduction of this compound.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in anhydrous methanol.

-

Cooling: Place the flask in an ice-water bath and stir the solution until it reaches 0°C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) in small portions to the stirred solution. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: If necessary, purify the crude product via flash column chromatography to obtain pure 1,3-dimethoxypropan-2-ol.

Conclusion

This compound is a functionally rich and synthetically valuable molecule. Its protected dihydroxyacetone core, combined with the reactivity of its central ketone, provides chemists with a versatile tool for constructing complex molecular architectures. A thorough understanding of its properties, reactivity, and handling procedures, as detailed in this guide, is essential for its effective and safe utilization in the laboratory and in the broader context of pharmaceutical and chemical development.

References

- Exploring 1,3-Dimethoxypropan-2-ol: A Versatile Chemical Compound. (URL: not available)

- Chemicals Used In Pharmaceuticals | The Chemistry Blog. (URL: [Link])

- Exploring the Versatility of 1,1-Dimethoxyacetone (CAS: 6342-56-9). (URL: [Link])

- 1,3-Dimethoxy-2-propanol | C5H12O3 | CID 12190 - PubChem. (URL: [Link])

Sources

An In-Depth Technical Guide to the Synthetic Pathways of 1,3-Dimethoxypropan-2-one

Abstract

1,3-Dimethoxypropan-2-one (also known as 1,3-dimethoxyacetone) is a valuable chemical intermediate and building block in organic synthesis, prized for its unique trifunctional structure incorporating a central ketone and two terminal ether groups. This guide provides a comprehensive technical overview of the most viable and efficient synthetic pathways for its preparation, designed for researchers and professionals in drug development and chemical synthesis. We will delve into the strategic synthesis of the key precursor, 1,3-dimethoxy-2-propanol, and its subsequent oxidation to the target ketone. This document emphasizes the causality behind procedural choices, offers detailed, field-proven experimental protocols, and compares methodologies to guide chemists in selecting the optimal route for their specific application.

Introduction: Strategic Importance and Synthetic Challenges

The utility of this compound stems from its masked 1,3-dihydroxyacetone structure, where the ether linkages provide stability and modulate solubility, allowing it to participate in complex synthetic sequences where unprotected hydroxyl groups would be problematic. Its applications range from the synthesis of novel heterocyclic scaffolds to its use as a precursor for specialized polymers and pharmacologically active molecules.

The primary challenge in synthesizing this compound lies in achieving selective functionalization. The most logical and widely adopted strategy involves a two-step approach: first, the preparation of the secondary alcohol precursor, 1,3-dimethoxy-2-propanol, followed by its mild oxidation to the desired ketone. This strategy avoids the complications of directly methylating 1,3-dihydroxyacetone, which can suffer from low yields and side reactions due to the reactivity of the enolizable ketone.

This guide will focus on this robust two-step pathway, providing detailed protocols and mechanistic insights.

Synthesis Pathway Overview

The most effective route to this compound is a sequential process beginning with a glycerol-derived starting material. This ensures atom economy and leverages an abundant, bio-renewable feedstock.

Caption: Overall synthetic strategy from glycerol to this compound.

PART I: Synthesis of the Precursor, 1,3-Dimethoxy-2-propanol

The synthesis of the key intermediate, 1,3-dimethoxy-2-propanol (CAS 623-69-8), is foundational.[1][2][3][4] A highly efficient method begins with 1,3-dichloro-2-propanol, a commodity chemical readily produced from glycerol.[5] The transformation relies on the classic Williamson ether synthesis, where a strong base generates an alkoxide that is subsequently methylated. In this case, sodium methoxide serves as both the base and the source of the methyl groups in a nucleophilic substitution reaction.

Mechanism: Williamson Ether Synthesis

The reaction proceeds via a double SN2 displacement of the chloride leaving groups by the methoxide nucleophile. The central hydroxyl group on the 1,3-dichloro-2-propanol substrate is significantly less acidic than the methanolic solvent and remains protonated throughout the reaction, thus obviating the need for a protecting group strategy.

Detailed Experimental Protocol: Synthesis of 1,3-Dimethoxy-2-propanol

Materials:

-

1,3-Dichloro-2-propanol

-

Sodium methoxide (NaOMe), 25% solution in methanol

-

Methanol (anhydrous)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert nitrogen atmosphere, add 1,3-dichloro-2-propanol (1.0 eq.).

-

Reagent Addition: Add a solution of sodium methoxide in methanol (2.2 eq. of NaOMe) dropwise to the stirred solution of the starting material at room temperature.

-

Reaction: Upon completion of the addition, heat the reaction mixture to reflux (approx. 65°C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes).

-

Washing: Wash the combined organic layers sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under vacuum to yield pure 1,3-dimethoxy-2-propanol as a colorless liquid.[1]

Characterization of 1,3-Dimethoxy-2-propanol:

-

Appearance: Colorless liquid

-

Molecular Formula: C₅H₁₂O₃[1]

-

Molecular Weight: 120.15 g/mol [1]

-

Boiling Point: ~172.6°C at 760 mmHg[1]

-

IR Spectrum: A broad absorption in the region of 3400 cm⁻¹ (O-H stretch) is characteristic.[6]

-

Mass Spectrum: Key fragments can be observed corresponding to the loss of functional groups.[2]

PART II: Oxidation to this compound

With the precursor alcohol in hand, the final step is a selective oxidation of the secondary hydroxyl group. The presence of ether linkages necessitates the use of mild oxidation conditions to prevent cleavage or other side reactions. Chromium-based reagents (e.g., Jones or Collins reagents) are generally avoided due to their toxicity and harsh acidic conditions. Two superior methods, the Swern Oxidation and the Dess-Martin Periodinane (DMP) Oxidation, are ideal for this transformation.[7][8]

Method A: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at cryogenic temperatures (-78°C), followed by quenching with a hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[9][10] It is renowned for its high yields, tolerance of sensitive functional groups, and clean reaction profiles.[7]

Causality & Mechanism: The reaction's efficacy hinges on the in-situ formation of a highly electrophilic chloro(dimethyl)sulfonium species. The alcohol attacks this species to form an alkoxysulfonium salt. The non-nucleophilic base then abstracts the proton alpha to the oxygen, inducing an intramolecular elimination (via a five-membered ring transition state) to yield the ketone, dimethyl sulfide, and triethylammonium chloride.[9] The low temperature is critical to prevent the thermal decomposition of the activated DMSO reagent.[11]

Caption: Logical workflow of the Swern Oxidation mechanism.

Detailed Experimental Protocol: Swern Oxidation

Materials:

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Dichloromethane (DCM), anhydrous

-

1,3-Dimethoxy-2-propanol

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Water, Diethyl ether, Brine, Anhydrous MgSO₄

Procedure:

-

Activator Preparation: To a flame-dried, three-neck flask under nitrogen, add anhydrous DCM and cool to -78°C (dry ice/acetone bath). Add oxalyl chloride (1.5 eq.) followed by the dropwise addition of anhydrous DMSO (2.2 eq.). Stir for 15 minutes.

-

Alcohol Addition: Add a solution of 1,3-dimethoxy-2-propanol (1.0 eq.) in anhydrous DCM dropwise, ensuring the internal temperature remains below -65°C. Stir for 30 minutes.

-

Base Quench: Add TEA or DIPEA (5.0 eq.) dropwise. The mixture may become thick. After addition is complete, stir for an additional 20 minutes at -78°C, then allow the reaction to warm to room temperature.

-

Work-up: Quench the reaction by adding water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

-

Washing: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Caution: The byproduct, dimethyl sulfide, has a very strong and unpleasant odor; all work should be conducted in a well-ventilated fume hood, and glassware should be quenched with bleach.[9]

-

Purification: Purify the resulting crude oil via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield this compound.

Method B: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is an exceptionally mild and convenient alternative that uses a hypervalent iodine(V) reagent, the Dess-Martin periodinane (DMP).[8][12] This method operates at room temperature, has short reaction times, and typically features a straightforward work-up.[13][14]

Causality & Mechanism: The reaction mechanism involves a ligand exchange between the alcohol and an acetate group on the DMP reagent to form a diacetoxyalkoxyperiodinane intermediate.[13] An acetate molecule then acts as a base to abstract the alpha-proton, leading to a reductive elimination that forms the ketone, iodinane, and acetic acid.[8] The reaction is often buffered with pyridine or sodium bicarbonate to neutralize the generated acetic acid, protecting acid-sensitive substrates.[8]

Detailed Experimental Protocol: DMP Oxidation

Materials:

-

Dess-Martin Periodinane (DMP)

-

1,3-Dimethoxy-2-propanol

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (Na₂S₂O₃)

Procedure:

-

Reaction Setup: To a round-bottom flask under nitrogen, add a solution of 1,3-dimethoxy-2-propanol (1.0 eq.) in anhydrous DCM.

-

Reagent Addition: Add Dess-Martin Periodinane (1.2 to 1.5 eq.) to the solution in one portion at room temperature.

-

Reaction: Stir the resulting suspension at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with diethyl ether and pour it into a stirred mixture of saturated aqueous NaHCO₃ and an excess of Na₂S₂O₃ (to reduce any remaining DMP and iodinane byproduct). Stir vigorously until the layers are clear.

-

Extraction: Separate the layers and extract the aqueous phase with diethyl ether.

-

Washing and Concentration: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Comparative Analysis of Oxidation Methods

The choice between the Swern and DMP oxidation methods often depends on scale, cost, and specific laboratory constraints.

| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |

| Temperature | Cryogenic (-78°C) required[11] | Room Temperature[12] |

| Key Reagents | Oxalyl Chloride, DMSO, Triethylamine[7] | Dess-Martin Periodinane[8] |

| Byproducts | Dimethyl sulfide (malodorous), CO, CO₂[9] | Iodinane, Acetic Acid[13] |

| Advantages | Low cost of reagents, high yields, well-established.[7] | Very mild conditions, short reaction times, easy work-up, no strong odors.[13][14] |

| Disadvantages | Requires cryogenic setup, malodorous byproduct, precise temperature control needed.[9][11] | Reagent is expensive and potentially explosive, making it less suitable for large scale.[13] |

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the final product.

-

CAS Number: 18664-32-9[15]

-

Molecular Formula: C₅H₁₀O₃[15]

-

Molecular Weight: 118.13 g/mol

-

Appearance: Colorless liquid[15]

-

Boiling Point: ~163°C at 760 mmHg[15]

-

¹H NMR (predicted):

-

δ ~4.15 ppm (s, 4H, -CH₂ -O-)

-

δ ~3.35 ppm (s, 6H, -OCH₃ )

-

-

¹³C NMR (predicted):

-

δ ~208 ppm (C =O)

-

δ ~75 ppm (-C H₂-O-)

-

δ ~59 ppm (-OC H₃)

-

Safety and Handling

-

1,3-Dichloro-2-propanol: Is a toxic and corrosive substance. Handle with appropriate personal protective equipment (PPE) in a fume hood.

-

Sodium Methoxide: Is highly corrosive and flammable. Reacts violently with water.

-

Oxalyl Chloride: Is highly toxic and corrosive. Reacts violently with DMSO in the absence of a solvent.[11] Must be handled with extreme care in a fume hood.

-

Dess-Martin Periodinane: Can be shock-sensitive and potentially explosive upon heating. Handle with care and store appropriately.

-

Dimethyl Sulfide: A byproduct of the Swern oxidation, it has an extremely unpleasant and pervasive odor and is flammable. All related procedures must be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the Williamson ether synthesis of 1,3-dimethoxy-2-propanol from a glycerol-derived precursor, followed by mild oxidation. For laboratory-scale synthesis, both the Swern and Dess-Martin oxidation methods provide excellent yields and substrate compatibility. The Dess-Martin oxidation offers greater operational simplicity, while the Swern oxidation is more cost-effective for larger scales despite its more demanding procedural requirements. This guide provides the necessary framework, rationale, and detailed protocols to empower researchers to successfully synthesize this valuable chemical intermediate for their advanced research applications.

References

- Grokipedia.

- Wikipedia.

- Merck Millipore. Dess–Martin Periodinane. Sourced January 2026.

- The Royal Society of Chemistry. Supplementary Information for: [Title of a relevant paper discussing NMR spectra]. Sourced January 2026.

- Wikipedia. Dess–Martin periodinane. Sourced January 2026.

- Benchchem. Synthesis and Characterization of 1,3-Dimethoxypropane: A Technical Guide. Sourced January 2026.

- Organic Chemistry Portal.

- Enamine. Dess-Martin reagent. Sourced January 2026.

- J&K Scientific LLC.

- Wikipedia.

- Alfa Chemistry.

- Michigan State University Chemistry.

- Sigma-Aldrich. This compound | 18664-32-9. Sourced January 2026.

- Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0030330). Sourced January 2026.

- Google Patents. Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane. Sourced January 2026.

- ResearchGate. Kinetics and Mechanism of Oxidation of 1-Methoxy-2-propanol and 1-Ethoxy-2-propanol by Ditelluratoargentate(III) in Alkaline Medium. Sourced January 2026.

- Royal Society of Chemistry. Synthesis and properties of symmetric glycerol-derived (E/Z)-1,3-diether-2-alkenes. Published May 7, 2025.

- NIST WebBook. 2-Propanol, 1,3-dimethoxy- (IR Spectrum). Sourced January 2026.

- ChemicalBook. 1,3-Dimethoxypropane synthesis. Sourced January 2026.

- A Versatile Chemical Compound. Exploring 1,3-Dimethoxypropan-2-ol. Sourced January 2026.

- ResearchGate. Kinetics and Mechanism of Oxidation of 1-Methoxy-2-propanol and 1-Ethoxy-2-propanol by Ditelluratocuprate(III) in Alkaline Medium. Sourced January 2026.

- MDPI. Integrated and Metal Free Synthesis of Dimethyl Carbonate and Glycidol from Glycerol Derived 1,3-Dichloro-2-propanol via CO2 Capture. Sourced January 2026.

- PubChem. 1,3-Dimethoxypropan-2-amine | C5H13NO2 | CID 1514160. Sourced January 2026.

- ResearchGate.

- ResearchGate. transacetalization of glycerol with 2,2-dimethoxypropane using zeolites under mild conditions. Sourced January 2026.

- ResearchGate. Synthesis of Substituted 1,3-Diesters of Glycerol Using Wittig Chemistry. Sourced January 2026.

- NIST WebBook. 2-Propanol, 1,3-dimethoxy- (Mass Spectrum). Sourced January 2026.

- ChemicalBook. Acetylacetaldehyde dimethyl acetal(5436-21-5) 1H NMR spectrum. Sourced January 2026.

- NIST WebBook. 2-Propanol, 1,3-dimethoxy-. Sourced January 2026.

- Benchchem. 1,3-Dimethoxy-2-propanol | High-Purity Reagent. Sourced January 2026.

- PubChem. 1,3-Dimethoxy-2-propanol | C5H12O3 | CID 12190. Sourced January 2026.

- PubChem. 1,3-Dimethoxypropane | C5H12O2 | CID 140180. Sourced January 2026.

- ResearchGate. Integrated and Metal Free Synthesis of Dimethyl Carbonate and Glycidol from Glycerol Derived 1,3-Dichloro-2-propanol via CO2 Capture. Published October 16, 2025.

- PubMed Central. Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone. Published March 24, 2022.

- New Journal of Chemistry (RSC Publishing).

- SciELO. Expeditious Syntheses to Pharmochemicals 1,3-Dihydroxyacetone, 1,3-Dichloro-, 1,3-Dibromo- and 1,3-Diiodoacetone from Glycerol 1,3-Dichlorohydrin Using Homogenous and Heterogenous Medium. Sourced January 2026.

- Wikipedia. Dihydroxyacetone. Sourced January 2026.

- PubChem. Dihydroxyacetone | C3H6O3 | CID 670. Sourced January 2026.

Sources

- 1. innospk.com [innospk.com]

- 2. 2-Propanol, 1,3-dimethoxy- [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. 1,3-Dimethoxy-2-propanol | C5H12O3 | CID 12190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 2-Propanol, 1,3-dimethoxy- [webbook.nist.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 9. Swern oxidation - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Dess-Martin Oxidation [organic-chemistry.org]

- 13. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 14. Dess-Martin reagent - Enamine [enamine.net]

- 15. This compound | 18664-32-9 [sigmaaldrich.com]

Spectroscopic data for 1,3-Dimethoxypropan-2-one (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 1,3-Dimethoxypropan-2-one

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (also known as 1,3-dimethoxyacetone), a molecule of interest in various chemical syntheses. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles. We will explore the causality behind spectral features, provide field-proven experimental protocols, and present the data in a clear, accessible format.

Molecular Structure and Overview

This compound (CAS No: 18664-32-9) is a symmetrical ketone with the molecular formula C₅H₁₀O₃.[1] Its structure features a central carbonyl group flanked by two methoxy-substituted methylene groups. This symmetry is a key determinant of its spectroscopic signature, particularly in NMR. Understanding this structure is fundamental to interpreting the data that follows.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Due to the symmetry of this compound, its NMR spectra are relatively simple and highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by two distinct signals, reflecting the two unique proton environments in the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| a | 3.39 | Singlet | 6H | -OCH₃ (Methoxy protons) |

| b | 4.15 | Singlet | 4H | -CH₂- (Methylene protons) |

Data is based on prediction in D₂O. Actual values may vary based on solvent and experimental conditions.[2]

Interpretation and Expertise:

The simplicity of the spectrum—two singlets—is a direct consequence of the molecule's C₂ symmetry axis passing through the carbonyl group.

-

Signal (a) at ~3.39 ppm: This signal, integrating to 6 protons, is assigned to the two equivalent methoxy groups (-OCH₃). These protons are shielded relative to the methylene protons and appear as a singlet because there are no adjacent protons with which to couple.

-

Signal (b) at ~4.15 ppm: This signal, integrating to 4 protons, corresponds to the two equivalent methylene groups (-CH₂-). These protons are deshielded (shifted downfield) due to the strong electron-withdrawing effect of the adjacent carbonyl group (C=O) and the ether oxygen. They also appear as a singlet due to the absence of vicinal coupling partners.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework. As with the proton spectrum, the molecule's symmetry results in a simplified spectrum with three distinct signals.

Table 2: Predicted ¹³C NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| 1 | 59.0 | -OCH₃ (Methoxy carbons) |

| 2 | 75.0 | -CH₂- (Methylene carbons) |

| 3 | 210.0 | C=O (Ketone carbonyl carbon) |

Data is based on prediction. Actual values may vary based on solvent and experimental conditions.[3]

Interpretation and Expertise:

The chemical shifts are highly characteristic of the functional groups present.

-

Signal 1 at ~59.0 ppm: This upfield signal is assigned to the two equivalent methoxy carbons. Its chemical shift is typical for an sp³ carbon singly bonded to an oxygen atom.[4]

-

Signal 2 at ~75.0 ppm: The methylene carbons are shifted further downfield due to the additive electron-withdrawing effects of the adjacent carbonyl group and the ether oxygen.

-

Signal 3 at ~210.0 ppm: This highly deshielded signal is unequivocally assigned to the carbonyl carbon. Ketone carbonyls typically resonate in the 205-220 ppm range, making this a key diagnostic peak.[5]

Experimental Protocol: NMR Data Acquisition

This protocol outlines a standard procedure for obtaining high-quality NMR spectra.

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by absorptions from the carbonyl and C-O ether linkages.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

|---|---|---|---|

| ~1725 - 1715 | Strong, Sharp | Ketone (C=O) | Stretch |

| ~2950 - 2850 | Medium | C-H (sp³) | Stretch |

| ~1120 - 1080 | Strong | Ether (C-O-C) | Asymmetric Stretch |

Interpretation and Expertise:

-

Carbonyl (C=O) Stretch (~1715 cm⁻¹): The most prominent feature in the IR spectrum is the strong, sharp absorption band characteristic of a saturated aliphatic ketone. Its high intensity is due to the large change in dipole moment during the stretching vibration. The position of this band is a definitive indicator of the carbonyl group.

-

C-H Stretch (~2950-2850 cm⁻¹): These medium-intensity bands correspond to the stretching vibrations of the sp³-hybridized C-H bonds in the methoxy and methylene groups.

-

Ether (C-O-C) Stretch (~1100 cm⁻¹): A strong absorption in this region is characteristic of the C-O stretching vibration of the ether linkages. This band confirms the presence of the methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 118.13 g/mol ), electron ionization (EI) would lead to characteristic fragmentation pathways.

Table 4: Proposed Key Fragments in the Electron Ionization Mass Spectrum

| m/z (mass-to-charge) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 118 | [C₅H₁₀O₃]⁺• | Molecular Ion (M⁺•) |

| 87 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 73 | [CH₂OCH₂C=O]⁺ | α-cleavage |

| 45 | [CH₃OCH₂]⁺ | α-cleavage, base peak |

Interpretation and Expertise:

The fragmentation of this compound under EI-MS is governed by the stability of the resulting carbocations. The primary fragmentation mechanism is α-cleavage (cleavage of the bond adjacent to an oxygen atom).

-

Molecular Ion (m/z 118): The presence of the molecular ion peak confirms the molecular weight of the compound.

-

α-Cleavage: The C-C bonds adjacent to the carbonyl group are susceptible to cleavage. Cleavage between the carbonyl carbon and a methylene carbon results in the formation of a stable acylium ion at m/z 73 .

-

Base Peak (m/z 45): The most favorable fragmentation is the α-cleavage adjacent to the ether oxygen, leading to the formation of the highly stable, resonance-stabilized methoxymethyl cation ([CH₃OCH₂]⁺) at m/z 45 . This fragment is expected to be the base peak (most abundant ion) in the spectrum, a characteristic feature for methyl ethers.[6]

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile compounds like this compound.

Caption: General workflow for the GC-MS analysis of a volatile organic compound.

Conclusion

The spectroscopic analysis of this compound provides a clear and consistent structural confirmation. The symmetry of the molecule simplifies the ¹H and ¹³C NMR spectra into a few distinct, easily assignable peaks. The IR spectrum is definitively characterized by a strong carbonyl absorption, and the mass spectrum is predicted to be dominated by α-cleavage, yielding a characteristic base peak at m/z 45. Together, these techniques provide a robust analytical fingerprint, essential for quality control, reaction monitoring, and structural verification in any research or development setting.

References

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0243915).

- PubChem. (n.d.). 1,3-Dimethoxy-2-propanol.

- PubChem. (n.d.). 1,3-Dimethoxypropane.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0242525).

- NIST. (n.d.). 2-Propanol, 1,3-dimethoxy-. NIST Chemistry WebBook.

- NIST. (n.d.). IR Spectrum of 2-Propanol, 1,3-dimethoxy-. NIST Chemistry WebBook.

- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0144243).

- NIST. (n.d.). Propane, 1,3-dimethoxy-. NIST Chemistry WebBook.

- PubChem. (n.d.). 1,3-Dimethoxy-2,2-dimethylpropane.

- Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 1,3-Dimethoxypropan-2-ol: A Versatile Chemical Compound.

- Google Patents. (n.d.). Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane.

- University of Calgary. (n.d.). Ch13 - Sample IR spectra.

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-methoxypropane.

Sources

- 1. This compound | 18664-32-9 [sigmaaldrich.com]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0243915) [hmdb.ca]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0242525) [hmdb.ca]

- 4. 13C nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

1,3-Dimethoxypropan-2-one CAS number 18664-32-9

An In-Depth Technical Guide to 1,3-Dimethoxypropan-2-one (CAS: 18664-32-9)

Abstract

This compound, also known as 1,3-dimethoxyacetone, is a functionalized ketone with significant utility as a chemical intermediate in complex organic synthesis.[1] Its structure, featuring a central ketone flanked by two methoxy groups, offers a unique combination of reactivity and stability, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, a representative synthetic methodology, detailed spectroscopic analysis, core reactivity, and essential safety protocols. The insights herein are intended to equip researchers and development professionals with the foundational knowledge required to effectively and safely utilize this versatile compound in their work.

Chemical Identity and Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristically sweet and pleasant odor.[1] It is soluble in common organic solvents like ethanol and ether, with limited solubility in water.[1] The presence of the two hydrophobic methoxy groups contributes to this solubility profile.[1]

Chemical Structure

Caption: 2D Structure of this compound.

Core Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for planning experimental setups, including reaction temperature control, solvent selection, and purification procedures.

| Property | Value | Source(s) |

| CAS Number | 18664-32-9 | [2] |

| Molecular Formula | C₅H₁₀O₃ | [2] |

| Molecular Weight | 118.13 g/mol | [2] |

| Appearance | Liquid | [1] |

| Boiling Point | 162.7 °C at 760 mmHg | |

| 71-71.5 °C at 16 Torr | [2][3] | |

| Density | 0.976 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 42.1 ± 6.8 °C | |

| InChI Key | SZVHDRLVQJXQBT-UHFFFAOYSA-N | |

| Purity | ≥96% (Typical) | [1] |

| Storage Temperature | 4°C or Room Temperature, Sealed in Dry Conditions | [2] |

Synthesis and Manufacturing

The synthesis of this compound is not as widely documented as that of its structural isomers. However, a logical and efficient route is the Williamson ether synthesis, a cornerstone reaction in organic chemistry for forming ethers. This method involves the dialkylation of 1,3-dihydroxyacetone with a suitable methylating agent. The causality behind this choice lies in the high reliability and broad substrate scope of the Williamson synthesis for creating C-O bonds.

Representative Synthetic Workflow: Williamson Ether Synthesis

The following diagram illustrates the logical steps for synthesizing this compound from 1,3-dihydroxyacetone.

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is a representative procedure based on established Williamson ether synthesis methodologies.[4]

Materials:

-

1,3-Dihydroxyacetone dimer

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Methyl Iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Apparatus Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Allow to cool under a stream of dry nitrogen.

-

Base Preparation: In the flask, suspend a calculated amount of sodium hydride (2.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Deprotonation: Dissolve 1,3-dihydroxyacetone dimer (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases. This indicates the complete formation of the dialkoxide.

-

Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (2.5 equivalents) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Workup: Cautiously quench the reaction by the slow addition of deionized water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Wash the combined organic layers with water and then brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude oil via vacuum distillation to yield pure this compound.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is critical. While specific spectra for this compound are not widely published, its structure allows for reliable prediction of its spectroscopic signatures based on data from analogous compounds.[5][6]

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be simple due to the molecule's symmetry.

-

A singlet corresponding to the six protons of the two equivalent methoxy groups (–OCH₃).

-

A singlet corresponding to the four protons of the two equivalent methylene groups (–CH₂–).

-

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum should show three distinct signals.

-

A signal for the carbonyl carbon (C=O), expected to be the most downfield.

-

A signal for the two equivalent methylene carbons (–CH₂–).

-

A signal for the two equivalent methoxy carbons (–OCH₃).

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show the molecular ion peak (M⁺) at m/z = 118.13, along with characteristic fragmentation patterns resulting from the loss of methoxy and carbonyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band characteristic of the ketone C=O stretch, typically in the range of 1710-1730 cm⁻¹. Additional prominent peaks will correspond to C-O-C ether stretches (around 1100 cm⁻¹) and C-H alkane stretches (around 2850-2950 cm⁻¹).

Reactivity and Applications in Drug Development

The utility of this compound stems from the reactivity of its central ketone. It serves as a valuable intermediate in organic synthesis, particularly for producing more complex molecules for the pharmaceutical and agrochemical industries.[1]

-

Nucleophilic Addition: The ketone carbonyl is susceptible to nucleophilic attack, allowing for the formation of tertiary alcohols and other functional groups. This is a common strategy for building molecular complexity.

-

Building Block: The C5 backbone with oxygenation at the 1, 2, and 3 positions makes it a precursor for synthesizing various heterocyclic compounds and polyoxygenated molecules, which are common motifs in biologically active compounds.

-

Comparison to Isomers: Unlike its isomer, 1,1-dimethoxyacetone (which is a protected pyruvaldehyde), this compound is a symmetrical molecule.[7][8] This symmetry can be advantageous in synthesis, simplifying reaction outcomes and subsequent analysis. The applications of 1,1-dimethoxyacetone in preparing MCL1 inhibitors and neuronal nitric oxide synthase inhibitors suggest that this compound could be explored as a building block for analogous or novel therapeutic agents.[7]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as a flammable liquid.

GHS Hazard Information

-

Signal Word: Danger

-

Pictogram:

-

GHS02: Flammable

-

-

Hazard Statements:

-

H226: Flammable liquid and vapor.

-

-

Precautionary Statements:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

P233: Keep container tightly closed.

-

P240: Ground/bond container and receiving equipment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P403+P235: Store in a well-ventilated place. Keep cool.

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Handling and Storage Recommendations

-

Handling: Handle in a well-ventilated area or under a chemical fume hood.[9] Use spark-proof tools and explosion-proof equipment.[9] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[9][10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][9] It should be stored away from sources of ignition and incompatible materials such as strong oxidizing agents. For long-term stability, storage at 4°C under an inert atmosphere (like nitrogen) is recommended.

Conclusion

This compound (CAS: 18664-32-9) is a specialized chemical intermediate with significant potential for synthetic applications. Its symmetrical structure, combined with the reactivity of its ketone functional group, makes it a valuable tool for constructing complex molecular architectures relevant to drug discovery and materials science. This guide has provided a detailed overview of its properties, a practical synthetic approach, and critical safety information to support its effective use in a research and development setting. A thorough understanding of its chemistry and handling requirements is paramount for leveraging its full synthetic potential while ensuring a safe laboratory environment.

References

- This compound | 18664-32-9. Sigma-Aldrich.

- 18664-32-9(1,3-DIMETHOXYACETONE) Product Description. ChemicalBook.

- Exploring 1,3-Dimethoxypropan-2-ol: A Vers

- 1,3-Dimethoxy-2-propanol - Safety D

- 1,3-Dimethoxy-2-propanol | C5H12O3 | CID 12190. PubChem.

- 1,3-DIMETHOXYACETONE | 18664-32-9. ChemicalBook.

- Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane.

- CAS 18664-32-9: 1,3-DIMETHOXYACETONE. CymitQuimica.

- 18664-32-9|this compound|BLD Pharm. BLD Pharm.

- Synthesis and Characterization of 1,3-Dimethoxypropane: A Technical Guide. Benchchem.

- SAFETY D

- 1,3-Dimethoxyacetone | 18664-32-9. Sigma-Aldrich.

- SAFETY D

- Material Safety D

- NMR Chemical Shifts. Journal of Organic Chemistry.

- Methoxyacetone(5878-19-3) 13C NMR spectrum. ChemicalBook.

- Exploring the Versatility of 1,1-Dimethoxyacetone (CAS: 6342-56-9). NINGBO INNO PHARMCHEM CO.,LTD..

- 1,1-Dimethoxyacetone.

Sources

- 1. CAS 18664-32-9: 1,3-DIMETHOXYACETONE | CymitQuimica [cymitquimica.com]

- 2. 1,3-DIMETHOXYACETONE | 18664-32-9 [chemicalbook.com]

- 3. 18664-32-9 CAS MSDS (1,3-DIMETHOXYACETONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. Methoxyacetone(5878-19-3) 13C NMR spectrum [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. 1,1-Dimethoxyacetone - Wikidata [wikidata.org]

- 9. chemicalbook.com [chemicalbook.com]

- 10. himediadownloads.com [himediadownloads.com]

An In-Depth Technical Guide to the Physical Properties of 1,3-Dimethoxyacetone

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,3-dimethoxyacetone (CAS No. 18664-32-9), a glycerol-derived solvent with significant potential in green chemistry and as a synthetic intermediate. This document is intended for researchers, chemists, and drug development professionals, offering detailed data, experimental protocols, and field-proven insights into its synthesis, characterization, and handling. The guide synthesizes data from peer-reviewed literature and chemical databases to serve as an authoritative reference.

Introduction and Molecular Identity

1,3-Dimethoxyacetone, also known as 1,3-dimethoxypropan-2-one, is a unique ketone and diether derived from the glycerol skeleton. Its structure offers a combination of polarity from the ketone group and the stability of ether linkages, distinguishing it from related glycerol derivatives like 1,3-diether-2-propanols.[1] This unique functionality makes it a subject of interest as a green solvent and a versatile building block in organic synthesis. Understanding its physical properties is paramount for its effective application in reaction design, process scale-up, and formulation development.

This guide provides a detailed examination of its thermophysical, spectroscopic, and safety properties, grounded in experimental data and established chemical principles.

Chemical and Molecular Identity

A clear identification of 1,3-dimethoxyacetone is critical. It should not be confused with its isomer, 1,1-dimethoxyacetone. The fundamental details are summarized below.

| Identifier | Value | Source(s) |

| Compound Name | 1,3-Dimethoxyacetone | [1][2] |

| Synonym(s) | This compound | [1] |

| CAS Number | 18664-32-9 | [1][2] |

| Molecular Formula | C₅H₁₀O₃ | [1][2] |

| Molecular Weight | 118.13 g/mol | [1] |

| InChI Key | SZVHDRLVQJXQBT-UHFFFAOYSA-N | [1] |

Molecular Structure

The structure consists of a three-carbon chain with a central ketone and terminal methoxy groups. This symmetry has direct implications for its spectroscopic signature.

Caption: Molecular structure of 1,3-dimethoxyacetone.

Thermophysical Properties

The thermophysical properties of 1,3-dimethoxyacetone have been characterized, revealing its behavior as a liquid over a broad range of temperatures. These properties are essential for engineering applications, such as heat transfer calculations and fluid dynamics modeling.

| Property | Value | Conditions | Source(s) |

| Physical Form | Liquid | Ambient | [1] |

| Boiling Point | 162.7 °C | 760 mmHg | [1] |

| Flash Point | 42.1 ± 6.8 °C | Closed Cup | [1] |

| Density | Temperature-dependent | 293.15 K to 343.15 K | [1] |

| Viscosity | Temperature-dependent | 293.15 K to 343.15 K | [1] |

| Refractive Index | Temperature-dependent | 293.15 K to 343.15 K | [1] |

| Vapor Pressure | Temperature-dependent | 275.3 K to 318.1 K | [1] |

| Enthalpy of Vaporization | Derived from vapor pressure | N/A | [1] |

A detailed study by Wang et al. provides the most comprehensive data on the thermophysical properties of 1,3-dimethoxyacetone.[1] The density, viscosity, and refractive index were systematically measured as a function of temperature, which is crucial for predicting their values under specific experimental conditions.[1] The absolute vapor pressure was determined using the transpiration method, allowing for the subsequent calculation of the enthalpy of vaporization.[1] For specific data points and correlation equations, readers are directed to this primary reference.

Spectroscopic Analysis (Predicted)

Due to the absence of publicly available experimental spectra for 1,3-dimethoxyacetone, this section provides a predicted analysis based on established spectroscopic principles and data from analogous structures. This serves as a guide for researchers in confirming the identity and purity of synthesized material.

Predicted ¹H NMR Spectrum

The symmetry of the molecule results in a simple proton NMR spectrum. Two distinct proton environments are expected.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.4 | Singlet (s) | 6H | 2 x -OCH₃ | Protons of methoxy groups are chemically equivalent. The chemical shift is downfield due to the electronegative oxygen atom. |

| ~4.2 | Singlet (s) | 4H | 2 x -CH₂- | Protons of methylene groups are equivalent. The shift is significantly downfield due to deshielding from both the adjacent ketone and ether functionalities. |

Predicted ¹³C NMR Spectrum

Three distinct signals are anticipated in the proton-decoupled ¹³C NMR spectrum, corresponding to the three unique carbon environments.

| Predicted Shift (δ, ppm) | Assignment | Rationale |

| ~205-215 | C=O | The carbonyl carbon of a ketone typically appears in this highly deshielded region of the spectrum. |

| ~70-80 | -CH₂- | The methylene carbons are deshielded by the adjacent oxygen and carbonyl groups. |

| ~55-60 | -OCH₃ | The methoxy group carbons appear in a characteristic range for ethers. |

Predicted Infrared (IR) Spectrum

The IR spectrum is dominated by absorptions corresponding to its two primary functional groups: the ketone and the ethers.

| Predicted Frequency (cm⁻¹) | Intensity | Vibration | Rationale |

| ~1715-1725 | Strong, Sharp | C=O Stretch | This is a characteristic and intense absorption for an aliphatic ketone. The exact position can be influenced by the neighboring electron-withdrawing ether groups. |

| ~1080-1150 | Strong | C-O-C Stretch | A strong, often broad, absorption in this region is characteristic of the C-O stretching vibration in ethers. |

| ~2850-3000 | Medium | C-H Stretch | Aliphatic C-H stretching vibrations from the methyl and methylene groups are expected in this region. |

Synthesis and Purification

A reliable method for synthesizing 1,3-dimethoxyacetone is the oxidation of its corresponding alcohol, 1,3-dimethoxy-2-propanol. This transformation can be efficiently achieved using a mild oxidizing agent like Pyridinium Chlorochromate (PCC).

Synthesis Workflow

Caption: General workflow for the PCC oxidation of 1,3-dimethoxy-2-propanol.

Experimental Protocol: PCC Oxidation

This protocol is adapted from standard procedures for the oxidation of primary and secondary alcohols using PCC.

Disclaimer: This reaction should be performed under anhydrous conditions in a well-ventilated fume hood by trained personnel. Chromium reagents are toxic.

Materials:

-

1,3-dimethoxy-2-propanol (1.0 eq.)

-

Pyridinium chlorochromate (PCC) (1.2-1.5 eq.)

-

Celite® or anhydrous magnesium sulfate

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Diethyl ether (Et₂O)

Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stirrer, add PCC and an equal weight of Celite®. Suspend this mixture in anhydrous CH₂Cl₂.

-

Addition of Alcohol: Dissolve 1,3-dimethoxy-2-propanol in a minimal amount of anhydrous CH₂Cl₂. Add this solution to the stirring PCC suspension in one portion. The reaction is mildly exothermic.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the disappearance of the starting alcohol. The mixture will turn into a dark, tarry brown.

-

Workup: Upon completion (typically 2-4 hours), dilute the reaction mixture with Et₂O.

-

Filtration: Pass the entire mixture through a short plug of silica gel or Celite® to filter out the insoluble chromium byproducts. Wash the filter cake thoroughly with additional Et₂O to ensure complete recovery of the product.

-

Solvent Removal: Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator. Causality Note: Care should be taken to avoid high temperatures during evaporation due to the product's volatility.

-

Purification: The resulting crude oil can be purified by vacuum distillation to yield pure 1,3-dimethoxyacetone.

Safety and Handling

Understanding the safety profile of 1,3-dimethoxyacetone is crucial for its handling in a laboratory or industrial setting.

GHS Hazard Information: [2]

-

Pictograms: Flame (GHS02), Exclamation Mark (GHS07)

-

Signal Word: Warning

-

Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Handling and Storage Recommendations:

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid breathing vapors. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term stability, storing under an inert atmosphere (e.g., nitrogen) at 4°C is recommended.[1]

Conclusion

1,3-Dimethoxyacetone is a glycerol-derived chemical with well-defined thermophysical properties that make it a viable candidate for various applications, including as a specialty solvent. Its symmetric structure provides a straightforward spectroscopic signature for identification. The synthesis via oxidation of the corresponding propanol is a practical laboratory-scale method. Adherence to standard safety protocols is necessary due to its flammability and irritant nature. This guide provides the foundational data and protocols necessary for scientists and researchers to confidently incorporate 1,3-dimethoxyacetone into their work.

References

- Wang, J., Baltier, C. W., Olajide, G., Szilvási, T., & Bara, J. E. (2015). Synthesis and Properties of 1,3-Dimethoxyacetone: A Glycerol-Derived Solvent. Industrial & Engineering Chemistry Research, 54(29), 7222–7229.

- PubChem. (n.d.). 1,3-Dimethoxy-2-propanol.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- Toušek, J., Straka, M., Sklenář, V., & Marek, R. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661–669.

- Al-Sarraf, A. A., & Al-shirayda, H. A. (2019). Analysis of the infrared and Raman spectra of the symmetrically substituted 1,3-diphenylurea and 1,3-diphenylacetone (dibenzyl ketone). Journal of Molecular Structure, 1180, 649-660.

- NIST. (n.d.). Ethene, methoxy-. NIST Chemistry WebBook.

Sources

A Comprehensive Technical Guide to the Stability and Storage of 1,3-Dimethoxypropan-2-one

Abstract

1,3-Dimethoxypropan-2-one (CAS No. 18664-32-9), also known as 1,3-dimethoxyacetone, is a key chemical intermediate utilized in various synthetic pathways within pharmaceutical and materials science research. The integrity of this reagent is paramount for reproducible and successful experimental outcomes. This technical guide provides an in-depth analysis of the factors governing the stability of this compound, outlines potential degradation pathways, and establishes field-proven protocols for its optimal storage and handling. Furthermore, it details methodologies for assessing the compound's purity and stability, ensuring researchers can confidently validate the quality of their starting material.

Introduction and Physicochemical Profile

This compound is a liquid organic compound featuring a central ketone functional group flanked by two methoxy groups. This unique structure imparts specific reactivity and solubility characteristics, making it a valuable building block. However, the presence of ether linkages adjacent to a carbonyl group also introduces potential stability challenges. Understanding its fundamental properties is the first step toward ensuring its long-term viability in the laboratory.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 18664-32-9 | |

| Molecular Formula | C₅H₁₀O₃ | |

| Molecular Weight | 118.13 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 162.7 °C at 760 mmHg | |

| Flash Point | 42.1 ± 6.8 °C | |

| Classification | Flammable Liquid (GHS Category 3) |

Chemical Stability Profile: Causality of Degradation

While stable under ideal conditions, the chemical structure of this compound contains vulnerabilities that can lead to degradation if not properly managed.[1] The primary drivers of instability are atmospheric exposure (oxygen and moisture), elevated temperatures, and incompatibility with certain chemical classes.

2.1 Influence of Atmosphere: Oxygen and Moisture

-

Oxygen (Auto-oxidation): The ether linkages in this compound are susceptible to auto-oxidation in the presence of atmospheric oxygen. This free-radical chain reaction, often initiated by light or heat, can form unstable and hazardous peroxide impurities.[1] The accumulation of peroxides not only changes the reactivity of the reagent but also poses a significant safety risk, as peroxides can be explosive upon concentration.

-

Moisture (Hydrolysis): Although generally stable to water, the compound can be sensitive to moisture, particularly under acidic or basic conditions.[1] Acid-catalyzed hydrolysis can cleave the ether bonds, leading to the formation of methanol and other undesirable byproducts. Therefore, maintaining a dry environment is crucial.

2.2 Thermal and Photolytic Stress

Elevated temperatures accelerate the rate of all chemical reactions, including degradation. For this compound, heat can significantly increase the rate of auto-oxidation and other decomposition pathways.[1] Similarly, exposure to UV light can provide the activation energy needed to initiate the free-radical processes that lead to peroxide formation.

2.3 Incompatible Materials

Contact with incompatible materials is a common cause of reagent degradation. For this compound, the following should be strictly avoided:

-

Strong Oxidizing Agents: These substances can react vigorously and uncontrollably with the compound, leading to rapid decomposition and the potential for a thermal event.[1][2]

-

Strong Acids: Acids can act as catalysts for hydrolysis of the ether linkages, compromising the sample's purity.[1][2]

Potential Degradation Pathways

To ensure the integrity of this compound, it is essential to understand the chemical transformations it may undergo when improperly stored. The two primary degradation pathways are auto-oxidation and acid-catalyzed hydrolysis.

Caption: Key degradation pathways for this compound.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy for preserving the quality and ensuring the safety of this compound.

4.1 Optimal Storage Conditions

The following conditions are recommended based on the compound's chemical properties and empirical evidence.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 4°C (Refrigerated) | Slows the rate of potential degradation reactions, particularly auto-oxidation. |

| Atmosphere | Inert Gas (Nitrogen or Argon) | Displaces oxygen to prevent the formation of peroxides. |

| Container | Tightly sealed, amber glass bottle | Prevents ingress of moisture and air; amber glass protects from light.[1][3][4] |

| Location | Cool, dry, well-ventilated area | Ensures a stable environment and safe dispersal of vapors in case of a leak.[3][4] |

| Incompatibles | Store away from strong acids and oxidizing agents | Prevents accidental contact and subsequent violent reactions or catalysis of degradation.[1][2] |

4.2 Safe Handling Procedures

From a practical standpoint, every time a container is opened, the material is exposed to potential contaminants. The following steps minimize this risk:

-

Equilibration: Before opening, allow the refrigerated container to warm to ambient temperature to prevent condensation of atmospheric moisture into the sample.

-

Inert Atmosphere: Conduct all transfers and aliquoting in a fume hood under a gentle stream of an inert gas like nitrogen or argon.

-

Equipment: Use clean, dry glass or stainless steel syringes and cannulas for transfers. Avoid plastic components that may leach impurities. Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[3]

-

Resealing: After dispensing the required amount, flush the headspace of the container with inert gas before tightly resealing the cap.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1][3]

Methodology for Stability and Purity Assessment

A self-validating workflow requires periodic assessment of the reagent's purity, especially for long-term storage or before use in sensitive applications.

5.1 Experimental Protocol: Accelerated Stability Study

This protocol provides a framework for evaluating the stability of this compound under stressed conditions.

-

Sample Preparation: Aliquot 1 mL of the compound into several small, amber glass vials.

-

Control Group: Tightly seal a set of control vials, flush with nitrogen, and store at the recommended 4°C.

-

Stress Group: Tightly seal a set of stress vials (without flushing with nitrogen to simulate atmospheric exposure) and place them in a controlled oven at 40°C.

-

Time Points: At specified time points (e.g., T=0, 1 week, 2 weeks, 4 weeks), remove one control and one stress vial.

-

Analysis: Allow vials to cool to room temperature. Analyze both samples immediately using the techniques described below to assess for degradation.

5.2 Analytical Techniques for Purity Verification

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing purity. It can separate the parent compound from volatile impurities and degradation products, allowing for their identification and quantification.

-

¹H NMR Spectroscopy: Nuclear Magnetic Resonance provides detailed structural information. It can detect the emergence of new peaks corresponding to degradation products and changes in the integration of existing peaks.

-

Karl Fischer Titration: This method is used to precisely quantify the water content, ensuring that moisture has not compromised the sample.

Caption: A typical workflow for a stability assessment study.

Conclusion

The chemical integrity of this compound is directly dependent on meticulous storage and handling. The principal threats to its stability are exposure to atmospheric oxygen and moisture, elevated temperatures, and contact with incompatible chemicals. By implementing the protocols outlined in this guide—specifically, refrigerated storage under an inert atmosphere in tightly sealed, light-resistant containers—researchers can significantly extend the shelf-life of this valuable reagent. Regular purity assessments using established analytical techniques provide the ultimate validation of its quality, ensuring both the safety and success of critical scientific endeavors.

References

- LookChem. (n.d.). Exploring 1,3-Dimethoxypropan-2-ol: A Versatile Chemical Compound.

Sources

1,3-Dimethoxypropan-2-one: A Versatile C3 Building Block for Complex Molecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, small, functionalized C3 synthons hold a place of distinction, offering a versatile platform for the introduction of key structural motifs. This guide focuses on 1,3-dimethoxypropan-2-one, a glycerol-derived ketone, and its potential as a multifaceted building block in the synthesis of heterocycles and other valuable organic molecules. As a senior application scientist, this document aims to provide not just a compilation of reactions, but a deeper understanding of the causality behind its reactivity and its strategic application in the synthesis of molecules relevant to the pharmaceutical and materials sciences.

Introduction to this compound: A Synthon with Latent Functionality

This compound, also known as 1,3-dimethoxyacetone, is a symmetrical ketone featuring two methoxy groups on the flanking carbons. This unique arrangement of functional groups imparts a dual reactivity profile: the central carbonyl group is an electrophilic center, while the α-protons are amenable to deprotonation to form an enolate. The methoxy groups, while seemingly simple, play a crucial role in modulating the molecule's reactivity and solubility.

The primary utility of this compound as a synthetic building block lies in its ability to act as a masked 1,3-dielectrophile. Upon reaction with a nucleophile at the carbonyl carbon, a 1,4-dicarbonyl precursor or a related intermediate can be generated, paving the way for a variety of classical and modern cyclization reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 18664-32-9 |

| Molecular Formula | C₅H₁₀O₃ |

| Molecular Weight | 118.13 g/mol |

| Appearance | Liquid |

| Boiling Point | 162.7 °C at 760 mmHg |

| Flash Point | 42.1 ± 6.8 °C |

| Purity (typical) | 96% |

| Storage | 4 °C under nitrogen |

Synthesis and Purification of this compound

The accessibility of a building block is a critical factor in its widespread adoption. This compound can be efficiently synthesized from its corresponding alcohol, 1,3-dimethoxypropan-2-ol, through oxidation.

Synthesis of the Precursor: 1,3-Dimethoxypropan-2-ol

The precursor alcohol can be prepared from epichlorohydrin in a two-step process, showcasing the molecule's origins from readily available starting materials[1].

Oxidation to this compound

A reliable method for the oxidation of 1,3-dimethoxypropan-2-ol to the desired ketone involves the use of pyridinium chlorochromate (PCC), a common and effective oxidizing agent for primary and secondary alcohols[2].

Experimental Protocol: Synthesis of this compound [2]

-

Materials:

-

1,3-Dimethoxypropan-2-ol

-

Pyridinium chlorochromate (PCC)

-

Silica gel

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether (Et₂O)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, suspend silica gel (39.8 g) and 1,3-dimethoxypropan-2-ol (6.0 g, 50.0 mmol) in anhydrous DCM (250 mL) and cool the mixture to 0 °C in an ice bath.

-

To the stirred suspension, add PCC (39.8 g, 185.0 mmol) in portions over 15 minutes, ensuring the temperature remains low.

-

After the addition is complete, stir the reaction mixture for an additional 10 minutes at 0 °C.

-

Remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Quench the reaction by diluting with Et₂O (250 mL).

-

Filter the mixture through a pad of silica gel, washing the silica pad with additional Et₂O (3 x 100 mL).

-

Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure to afford the final product in high purity (isolated yield of 81.3%)[2].

Caption: Paal-Knorr Furan Synthesis Workflow.

Plausible Experimental Protocol: Synthesis of a 2,5-Disubstituted Furan

-

Step 1: Grignard Addition

-

To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C, add a solution of the desired Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

-

-

Step 2: Oxidation

-

Dissolve the crude tertiary alcohol in a suitable solvent (e.g., DCM) and treat with an oxidizing agent (e.g., PCC or Dess-Martin periodinane) to afford the 1,4-dicarbonyl intermediate.

-

-

Step 3: Paal-Knorr Cyclization

-

Dissolve the crude 1,4-dicarbonyl in toluene and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux with a Dean-Stark trap to remove water and drive the cyclization to completion.

-

After cooling, wash the reaction mixture with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

-

Synthesis of Substituted Pyrazoles

Similar to furan synthesis, this compound can be a precursor for the synthesis of pyrazoles. The key intermediate is again a 1,3-dicarbonyl compound (after a similar nucleophilic addition and oxidation sequence), which can then be condensed with hydrazine or its derivatives.

Conceptual Workflow:

-

Formation of 1,3-Dicarbonyl: As described for the furan synthesis, a nucleophilic addition followed by oxidation generates a 1,3-dicarbonyl compound.

-

Condensation with Hydrazine: Reaction of the 1,3-dicarbonyl with hydrazine or a substituted hydrazine leads to the formation of the pyrazole ring.

Caption: Pyrazole Synthesis Workflow.

Potential in Aldol Condensation and Multicomponent Reactions

The presence of α-protons in this compound opens up the possibility of its participation in aldol condensation reactions. Under basic conditions, it can form an enolate that can react with various aldehydes and ketones to form α,β-unsaturated ketones. This reactivity makes it a potential candidate for various multicomponent reactions (MCRs) where a ketone is a key component.

-

Hantzsch Pyridine Synthesis: this compound could potentially replace one of the β-ketoester components in the Hantzsch synthesis, leading to novel pyridine derivatives.[3][4]

-

Biginelli Reaction: This three-component reaction of an aldehyde, a β-ketoester, and urea or thiourea could potentially be adapted to use this compound as the ketone component, yielding functionalized dihydropyrimidines.[5][6]

Application in Natural Product Synthesis

While direct applications of this compound in total synthesis are not widely documented, its structural motif is present in various natural products. Its ability to serve as a versatile C3 building block suggests its potential for the synthesis of natural product analogues and complex molecular scaffolds. For instance, the 1,3-dioxygenated propane backbone is a recurring feature in many biologically active molecules.

Safety and Handling